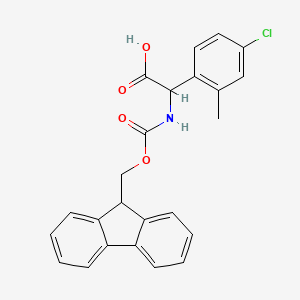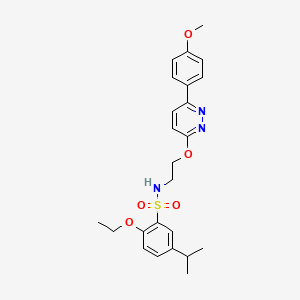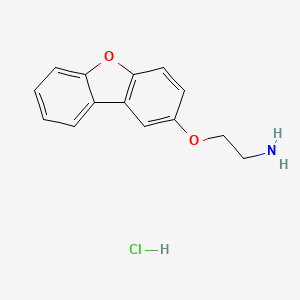![molecular formula C18H17N3O2S B2489548 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034263-85-7](/img/structure/B2489548.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide" is a compound within the class of thieno[3,2-d]pyrimidines, which are known for their pharmacological importance. These compounds are recognized for their potential in various therapeutic areas due to their unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a related structure, has been achieved through a green, catalytic four-component reaction, demonstrating a step economy and reduced catalyst loading for these pharmacologically significant compounds (Shi et al., 2018). This approach underlines the evolving methodologies for constructing the core skeleton of thieno[3,2-d]pyrimidin derivatives efficiently.
Molecular Structure Analysis
The crystal structure and molecular geometry of closely related thieno[3,2-d]pyrimidin derivatives have been elucidated through X-ray diffraction and density functional theory (DFT) analysis, providing insights into the bond lengths, angles, and overall 3D arrangement of atoms within these molecules. Such studies help in understanding the electronic and spatial characteristics that underpin their biological activities (Huang et al., 2020).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones and related structures undergo various chemical reactions that allow for the synthesis of complex derivatives with potential pharmacological activities. These include reactions with hydrazine hydrate, aldehydes, and formamide, leading to tricyclic and tetracyclic compounds with diverse functional groups. These reactions highlight the versatility and reactivity of the thieno[3,2-d]pyrimidin core (Kostenko et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound involved in various synthetic reactions. For instance, a study detailed the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, indicating the compound's potential in synthesizing bioactive molecules (Wagner, Vieweg, & Leistner, 1993).
Anticancer Activity
- A research focused on the design, synthesis, and study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its promising anticancer activity. The compound demonstrated significant inhibition against various human cancer cell lines, showcasing its potential in cancer research and therapy (Huang et al., 2020).
Histone Deacetylase Inhibition
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative compound, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs and showing potential as an anticancer drug. This highlights the broader applications of related compounds in epigenetic research and cancer treatment (Zhou et al., 2008).
Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed potential as therapeutic agents in cancer and inflammatory conditions (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
- Thieno[2,3-d]pyrimidine derivatives, closely related to the compound, have demonstrated antifungal and antibacterial activities. This suggests the compound's potential utility in developing new antimicrobial agents (Kostenko et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLMGPICOAJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)



![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)


![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
